Antifungal agent 85 mechanism of action
Antifungal agent 85 mechanism of action
Disclaimer
The designation "Antifungal Agent 85" does not correspond to a publicly recognized or scientifically published compound. Therefore, this document provides a comprehensive technical guide on the mechanism of action of a representative, novel class of antifungal agents: inhibitors of β-(1,3)-D-glucan synthase . This mechanism is shared by the recently developed triterpenoid antifungal, ibrexafungerp, and the established echinocandin class of drugs. The data, protocols, and pathways described herein are based on established scientific literature for this class of antifungal agents and serve as a detailed model for understanding the core mechanism of action for such a compound.
An In-depth Technical Guide on the Core Mechanism of Action of a Novel β-(1,3)-D-Glucan Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary mechanism of action for this class of antifungal agents is the potent and specific inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that constitutes the main structural component of the fungal cell wall.
By non-competitively inhibiting this enzyme, the antifungal agent disrupts the formation of β-(1,3)-D-glucan polymers.[1][2][3] The depletion of this essential structural element leads to a weakened cell wall that can no longer withstand internal osmotic pressure. This compromise of cell wall integrity results in cell lysis and, consequently, fungal cell death.[4][5][6] This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.[6][7]
A key advantage of this target is its specificity to fungi, as mammalian cells do not possess a cell wall or the β-(1,3)-D-glucan synthase enzyme, which contributes to a favorable safety profile with low host toxicity.[1][8]
Fungal Stress Response: The Cell Wall Integrity (CWI) Pathway
Inhibition of β-(1,3)-D-glucan synthesis and the resulting damage to the cell wall triggers a compensatory stress response in the fungus known as the Cell Wall Integrity (CWI) pathway.[9][10] This is a conserved signaling cascade, governed by a mitogen-activated protein kinase (MAPK) module, that attempts to repair cell wall damage.[11][12] The pathway senses cell wall stress at the plasma membrane, initiating a phosphorylation cascade that ultimately leads to the activation of transcription factors. These factors upregulate the expression of genes involved in cell wall remodeling and chitin synthesis as a compensatory mechanism.[10] Understanding this pathway is crucial for characterizing the fungal response to the antifungal agent.
Quantitative Data: In Vitro Antifungal Activity
The in vitro potency of a novel β-(1,3)-D-glucan synthase inhibitor can be quantified by determining its Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC data for the novel agent ibrexafungerp compared to the echinocandin anidulafungin against various Candida species, including echinocandin-resistant strains with mutations in the fks gene.
Table 1: Comparative MICs (μg/mL) against Candida auris Isolates
| Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
|---|---|---|---|
| Ibrexafungerp | 0.06 - 2.0 | 0.5 | 1.0 |
| Anidulafungin | 0.016 - >32 | - | - |
| Micafungin | 0.03 - >32 | - | - |
Data compiled from studies with over 400 isolates.[13][14]
Table 2: Ibrexafungerp Activity against Echinocandin-Resistant C. auris
| Isolate Type | Number of Isolates | Ibrexafungerp MIC Range (μg/mL) |
|---|---|---|
| Echinocandin-Resistant (fks mutations) | 32 | 0.5 - 1.0 |
| Pan-Resistant | 5 | 0.12 - 1.0 |
Data demonstrates retained activity against resistant strains.[13]
Table 3: Comparative MICs (μg/mL) against Candida glabrata Isolates
| Antifungal Agent | Isolate Type | MIC Range | MIC₅₀ | MIC₉₀ |
|---|---|---|---|---|
| Ibrexafungerp | Wild-Type (WT) | 0.25 - 1.0 | - | - |
| Echinocandin-Resistant | 0.12 - 16 | 0.25 | 1.0 | |
| Anidulafungin | Wild-Type (WT) | - | - | - |
| Echinocandin-Resistant | 0.015 - 4.0 | - | - |
Data compiled from multiple studies.[8]
Experimental Protocols
Protocol for Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[15][16][17]
Methodology:
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Inoculum Preparation:
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Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.
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Prepare a suspension of the culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
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Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
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-
Drug Dilution:
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Perform serial twofold dilutions of "Antifungal Agent 85" in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
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Include a positive control well (no drug) and a negative control well (no inoculum).
-
-
Inoculation and Incubation:
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Add the prepared fungal inoculum to each well of the microtiter plate.
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Incubate the plate at 35°C for 24 hours.
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-
Endpoint Determination:
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Read the plate visually or with a spectrophotometer.
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The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent (≥50%) reduction in growth compared to the drug-free growth control well.[18]
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Protocol for In Vitro β-(1,3)-D-Glucan Synthase Activity Assay
This protocol measures the direct inhibitory effect of the antifungal agent on the target enzyme using a fluorescence-based assay. It is a safer and less expensive alternative to traditional radioactive assays.[19]
Methodology:
-
Enzyme Preparation:
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Culture the fungal strain (e.g., C. albicans) to the exponential growth phase.
-
Prepare a microsomal membrane fraction containing the β-(1,3)-D-glucan synthase enzyme complex via mechanical cell disruption (e.g., bead beating) and differential centrifugation.[20][21]
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
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In a microtiter plate, prepare reaction mixtures containing:
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Tris buffer (pH ~7.5-8.0)
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GTPγS (activator)
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Microsomal enzyme preparation
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Varying concentrations of "Antifungal Agent 85" (or a DMSO vehicle control).
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-
Initiate the reaction by adding the substrate, UDP-glucose.
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Incubate the reaction at 30°C for 60-120 minutes to allow for the synthesis of the glucan polymer product.
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Quantification of Glucan Product:
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Stop the reaction by adding NaOH.
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Add a solution of aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucans.
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Measure the fluorescence using a microplate reader (excitation ~400 nm, emission ~460 nm).
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-
Data Analysis:
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Calculate the percentage of enzyme inhibition for each drug concentration relative to the vehicle control.
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Determine the IC₅₀ value (the concentration of the agent that inhibits 50% of the enzyme's activity) by plotting inhibition versus drug concentration.
-
References
- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 9. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scynexis.com [scynexis.com]
- 15. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
